

Publicly Available Data on the RMR-1029 Genome: A Technical Overview

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Compound of Interest

Compound Name: SD-1029

Cat. No.: B610754

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Initial searches for "RMR-1029 genome" did not yield publicly available genomic data in standard databases. However, extensive documentation exists regarding a specific *Bacillus anthracis* Ames strain spore batch, identified as RMR-1029, which was central to the 2001 anthrax attacks investigation. This guide synthesizes the publicly available information regarding the genetic characteristics and analysis of RMR-1029.

RMR-1029 was a large batch of *Bacillus anthracis* Ames strain spores maintained at the U.S. Army Medical Research Institute for Infectious Diseases (USAMRIID)[1][2]. It became a focus of the FBI's "Amerithrax" investigation because genetic analyses revealed that the anthrax spores used in the attacks were derived from this batch[1][3]. RMR-1029 was a conglomeration of multiple production runs of spores, creating a heterogeneous population with genetic variants[1][4].

Genetic Analysis and Key Findings

During the investigation, scientists discovered that while the predominant genotype in the attack letters was identical to the standard Ames strain, there were several subpopulations with distinct colony morphologies[1]. These morphological variants were found to possess specific genetic mutations[1][5].

Key Genetic Markers:

The investigation identified four specific mutations that were present in the anthrax from the letters and were also found in the RMR-1029 flask[3][6]. These mutations served as the basis

for developing highly sensitive and specific polymerase chain reaction (PCR) assays to screen a repository of *B. anthracis* samples[6][7].

Finding	Description	Significance
Morphological Variants	Subpopulations of <i>B. anthracis</i> with distinct colony appearances when grown on agar plates.[1]	Indicated a heterogeneous population within the original spore batch.
Specific Genetic Mutations	Four key mutations were identified in the variants found in the attack letters.[3][6]	These mutations became the genetic signature used to trace the source of the anthrax.
Link to RMR-1029	The four specific mutations were also detected in the RMR-1029 spore batch.[1][8]	This provided a strong scientific link suggesting RMR-1029 was the parent material for the attack spores.

It is important to note that while the genetic evidence was consistent with the conclusion that the spores were derived from RMR-1029, some scientific reviews suggested that the possibility of parallel evolution of these mutations could not be definitively ruled out[1][3].

Experimental Protocols

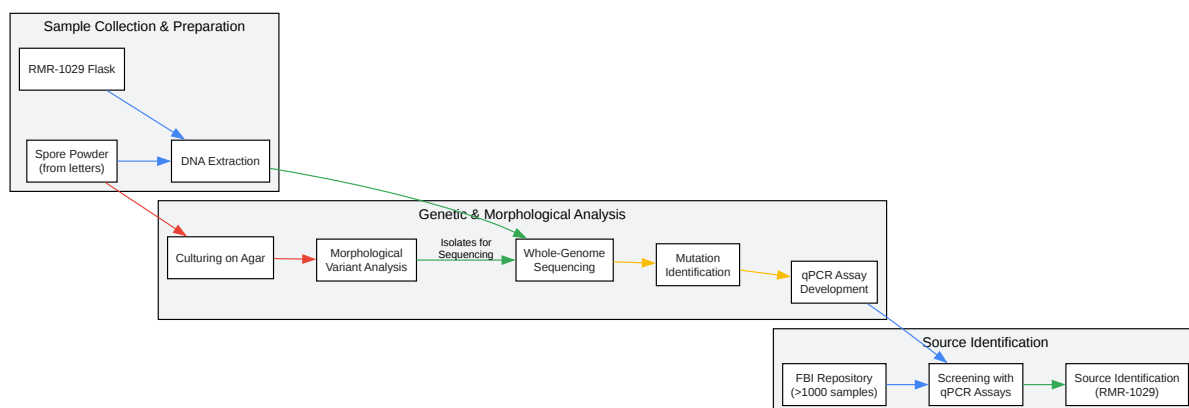
The primary experimental protocols used in the analysis of RMR-1029 and the letter-associated spores involved microbial forensics techniques that were cutting-edge at the time.

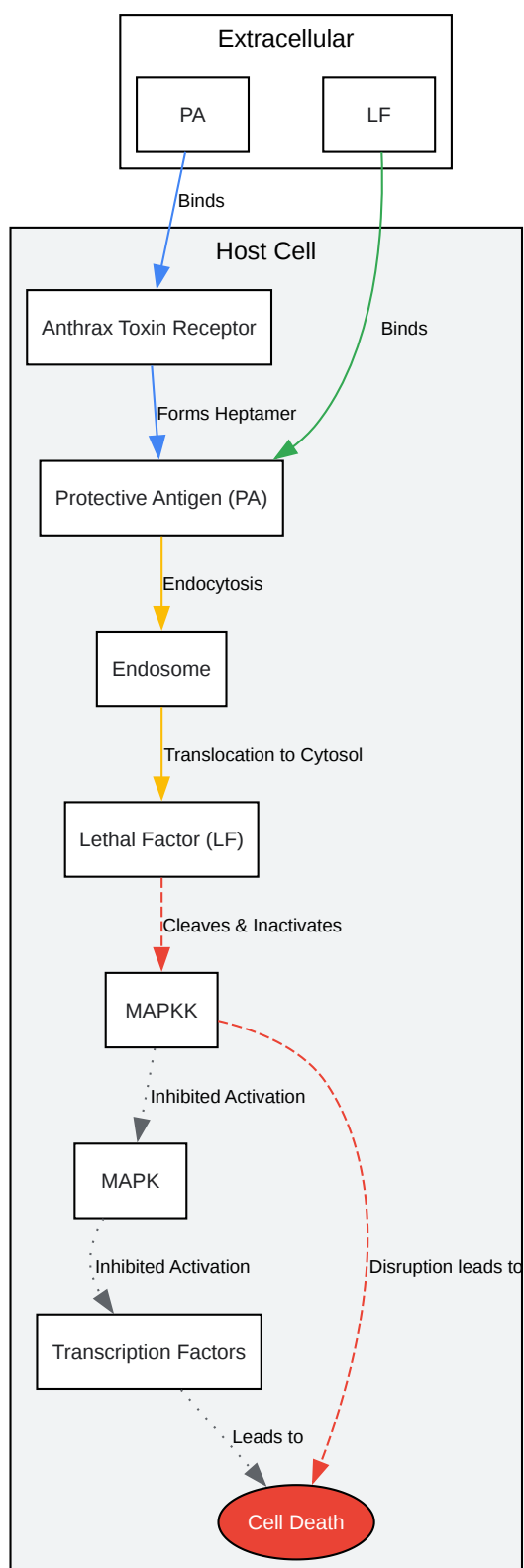
1. Whole-Genome Sequencing and Comparative Genomics: Scientists at The Institute for Genomic Research (TIGR) performed whole-genome shotgun sequencing of isolates from the letter materials[5][8]. This allowed for the identification of genetic differences, including the key mutations that would be used for screening.

2. Development of Mutation-Specific PCR Assays: Based on the sequencing data, highly specific and sensitive quantitative PCR (qPCR) assays were developed to detect the four identified genetic mutations[6][8]. These assays were crucial for rapidly screening over 1,000 samples of the Ames strain collected by the FBI[8].

3. Morphological Analysis: Microbiologists cultured the anthrax spores on agar plates to observe and isolate colonies with different morphologies[1][9]. These visually distinct colonies were then selected for further genetic analysis.

Below is a generalized workflow for the microbial forensic investigation of the RMR-1029 strain.





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